Lipophilicity Modulation: XLogP3 Comparison with N1-Alkyl Analogs
The target compound demonstrates a markedly lower predicted lipophilicity (XLogP3 = 0.1) compared to its direct N1-alkyl analog 1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine (XLogP3 = 1.0), and a more balanced profile than the linear 1-propyl analog (XLogP3 = 0.3) [1][2]. This is attributed to the electron-withdrawing effect and hydrogen-bonding capacity of the methoxy group.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine: XLogP3 = 1.0; 1-propyl-1H-1,2,4-triazol-3-amine: XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = -0.9 vs. 2-methylpropyl analog; ΔXLogP3 = -0.2 vs. propyl analog |
| Conditions | Predicted by XLogP3 3.0 algorithm (PubChem). Comparator values sourced from PubChem computational data. |
Why This Matters
A lower XLogP3 value can correlate with improved aqueous solubility and reduced phospholipidosis risk, making this scaffold a preferred starting point for optimizing bioavailability over more lipophilic analogs.
- [1] PubChem Compound Summary for CID 130861558. View Source
- [2] PubChem Computed Properties for 1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine and 1-propyl-1H-1,2,4-triazol-3-amine. View Source
